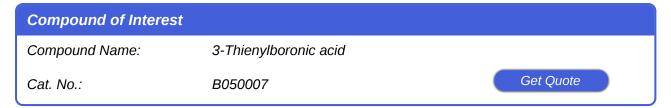


# Commercial Availability of 3-Thienylboronic Acid: A Technical Guide for Researchers

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#### For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and application of **3-Thienylboronic acid**, a key building block in organic synthesis, particularly for the development of novel pharmaceuticals and organic electronic materials. This document is intended for researchers, scientists, and drug development professionals.

## **Commercial Availability**

**3-Thienylboronic acid** is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with higher purities also commercially accessible. The compound is generally sold as a solid in quantities ranging from grams to kilograms. Below is a summary of representative commercial sources and their offerings.



Supplier	Purity	Available Quantities	Price (USD, Representative )	CAS Number
Sigma-Aldrich (MilliporeSigma)	≥95.0%	1 g, 5 g	~\$30 (1g)	6165-69-1[1][2] [3][4]
Fisher Scientific	97%, 98%	1 g, 5 g	~\$91.82 - \$102.00 (5g)	6165-69-1[5][6]
Amerigo Scientific	98%	1 g, 5 g, 25 g	~\$110 (size not specified)	6165-69-1[7]
BLD Pharm	N/A	Various	Price available upon login	6165-69-1[8]

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

# Experimental Protocols Synthesis of 3-Thienylboronic Acid from 3Bromothiophene

This protocol outlines a general procedure for the synthesis of **3-Thienylboronic acid**.

#### Materials:

- 3-Bromothiophene
- n-Butyllithium (n-BuLi) in hexanes
- Triisopropyl borate
- Hydrochloric acid (HCI), 2N solution
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether



- Magnesium sulfate (MgSO<sub>4</sub>) or Sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), anhydrous
- Nitrogen or Argon gas
- Standard glassware for anhydrous reactions (three-necked flask, dropping funnel, condenser)
- Dry ice/acetone bath

#### Procedure:

- Grignard Reagent Formation (Alternative): While the provided search results focus on a
  direct lithiation pathway, a common alternative involves the formation of a Grignard reagent.
  To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add
  magnesium turnings (1.1 equiv.). Add a solution of 3-bromotoluene (1.0 equiv) in anhydrous
  THF dropwise. Gentle heating may be required to initiate the reaction. Once initiated,
  maintain a gentle reflux until the magnesium is consumed.
- Lithiation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromothiophene (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
- Borylation: To the cooled solution from the previous step, slowly add a solution of n-butyllithium (1.05 equiv.) in hexanes dropwise, maintaining the temperature below -70 °C.
   Stir the mixture at this temperature for 1 hour.
- To this solution, add triisopropyl borate (1.2 equiv.) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2N HCl until the solution is acidic (pH ~1-2).
- Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.



- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **3-Thienylboronic acid** as a solid. The crude product can be further purified by recrystallization.

# Suzuki-Miyaura Cross-Coupling Reaction Using 3-Thienylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of **3-Thienylboronic acid** with an aryl halide.

#### Materials:

- 3-Thienylboronic acid (1.1 equiv.)
- Aryl halide (e.g., Aryl bromide or Aryl iodide, 1.0 equiv.)
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>, ~0.003 equiv.)
- Triphenylphosphine (PPh₃, ~0.01 equiv.)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>), 2M aqueous solution (1.3 equiv.)
- n-Propanol
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Nitrogen or Argon gas
- Standard reaction glassware (three-necked flask, condenser)



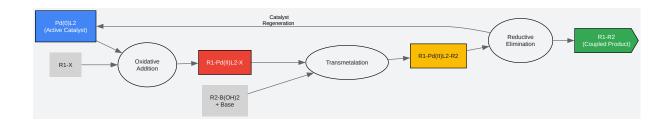
#### Procedure:

- Reaction Setup: To a three-necked round-bottomed flask equipped with a condenser and a
  nitrogen or argon inlet, add the aryl halide (1.0 equiv.), 3-Thienylboronic acid (1.1 equiv.),
  and n-propanol.
- Stir the mixture for 15 minutes to allow for the dissolution of the solids.
- To the solution, add palladium(II) acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.
- Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere for approximately 1 hour, or until the reaction is complete (monitor by TLC).
- Work-up: Cool the reaction to room temperature and add water.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate.
- Separate the layers and re-extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

#### **Visualizations**

# Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction



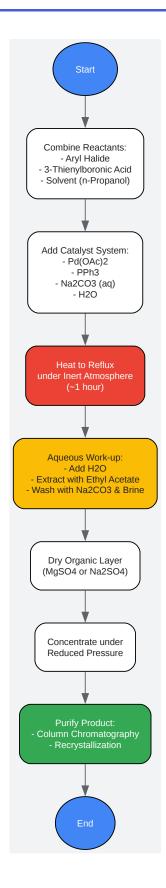


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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## **Experimental Workflow for Suzuki-Miyaura Coupling**





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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.



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